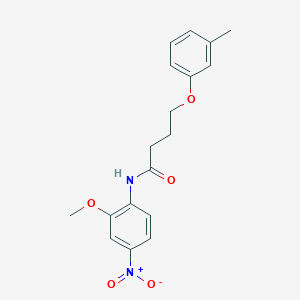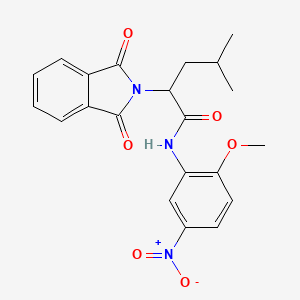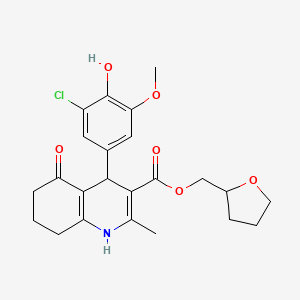![molecular formula C22H24N2O3 B4988734 N,N-diethyl-2-oxo-2-[1-(2-phenoxyethyl)-1H-indol-3-yl]acetamide](/img/structure/B4988734.png)
N,N-diethyl-2-oxo-2-[1-(2-phenoxyethyl)-1H-indol-3-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-2-oxo-2-[1-(2-phenoxyethyl)-1H-indol-3-yl]acetamide, commonly known as DPI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
科学研究应用
DPI has been widely used in scientific research due to its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, DPI has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, DPI has been used as a tool to study the role of protein kinase C (PKC) in synaptic plasticity and memory formation. In immunology, DPI has been shown to inhibit the activation of T cells and cytokine production, making it a potential therapeutic target for autoimmune diseases.
作用机制
DPI acts as a potent inhibitor of PKC, a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. DPI binds to the catalytic domain of PKC, preventing its activation and downstream signaling pathways.
Biochemical and Physiological Effects
DPI has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of synaptic plasticity, and inhibition of T cell activation and cytokine production. These effects are mediated through the inhibition of PKC and downstream signaling pathways.
实验室实验的优点和局限性
One of the main advantages of DPI is its potency and selectivity as a PKC inhibitor, making it a valuable tool for studying PKC-mediated signaling pathways. However, DPI has some limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
未来方向
There are numerous future directions for research on DPI, including the development of more potent and selective PKC inhibitors, the identification of new PKC isoforms and their functions, and the exploration of the therapeutic potential of PKC inhibitors in various diseases, including cancer and autoimmune disorders.
Conclusion
In conclusion, DPI is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Its potency and selectivity as a PKC inhibitor make it a valuable tool for studying PKC-mediated signaling pathways and its biochemical and physiological effects have been widely studied. Further research is needed to explore the full potential of DPI and its future directions.
合成方法
DPI is synthesized through a multistep process that involves the condensation of ethyl diethylacetate with 2-phenoxyethylamine, followed by the reaction with indole-3-carboxaldehyde. The resulting product is then treated with acetic anhydride and triethylamine to obtain DPI in high yield.
属性
IUPAC Name |
N,N-diethyl-2-oxo-2-[1-(2-phenoxyethyl)indol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-3-23(4-2)22(26)21(25)19-16-24(20-13-9-8-12-18(19)20)14-15-27-17-10-6-5-7-11-17/h5-13,16H,3-4,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLBVLBAFLMELV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-oxo-2-[1-(2-phenoxyethyl)-1H-indol-3-yl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-furamide](/img/structure/B4988655.png)
![2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4988663.png)
![N-[4-(aminosulfonyl)benzyl]-3,4-difluorobenzenesulfonamide](/img/structure/B4988667.png)
![N-(3-chloro-2-methylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4988708.png)



![N-(tert-butyl)-3-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4988739.png)
![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B4988743.png)



![N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4988758.png)
![1-[3-(2-naphthyloxy)propyl]-1H-imidazole oxalate](/img/structure/B4988764.png)